molecular formula C21H28O5 B12431020 6-Dehydrocortisol-d4

6-Dehydrocortisol-d4

Cat. No.: B12431020
M. Wt: 364.5 g/mol
InChI Key: IFOXVSBZLASBJM-BJJKTIQHSA-N
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Description

6-Dehydrocortisol-d4 is a deuterated form of 6-Dehydrocortisol, a glucocorticoid compound. Glucocorticoids are a class of corticosteroids, which are steroid hormones that play a crucial role in regulating various physiological processes, including metabolism, immune response, and stress response. The deuterated form, this compound, is often used as an internal standard in analytical chemistry due to its stability and distinguishable mass from the non-deuterated form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Dehydrocortisol-d4 typically involves the deuteration of 6-Dehydrocortisol. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction conditions to ensure the selective incorporation of deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

6-Dehydrocortisol-d4 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-Dehydrocortisone-d4, while reduction can yield this compound alcohol derivatives.

Scientific Research Applications

6-Dehydrocortisol-d4 has a wide range of applications in scientific research, including:

    Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of cortisol and related compounds.

    Biology: Used in studies of glucocorticoid metabolism and function.

    Medicine: Used in the development of diagnostic assays for diseases related to cortisol imbalance, such as Cushing’s syndrome and Addison’s disease.

    Industry: Used in the production of high-purity glucocorticoid standards for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 6-Dehydrocortisol-d4 is similar to that of other glucocorticoids. It exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. This binding leads to changes in gene expression, resulting in various downstream effects, including anti-inflammatory and immunosuppressive actions. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.

Comparison with Similar Compounds

6-Dehydrocortisol-d4 can be compared with other similar compounds, such as:

    Hydrocortisone: A naturally occurring glucocorticoid with similar anti-inflammatory properties.

    Cortisone: Another glucocorticoid that is converted to cortisol in the body.

    Prednisolone: A synthetic glucocorticoid with a higher potency than hydrocortisone.

Uniqueness

The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and distinguishable mass, making it an ideal internal standard for analytical applications.

List of Similar Compounds

  • Hydrocortisone
  • Cortisone
  • Prednisolone
  • Dexamethasone
  • Betamethasone

Biological Activity

6-Dehydrocortisol-d4 (d4F) is a deuterated derivative of cortisol, which is a glucocorticoid hormone involved in various physiological processes including metabolism, immune response, and stress regulation. The incorporation of deuterium atoms into the cortisol molecule enhances its stability and allows for more precise tracking in biological studies. This article reviews the biological activity of this compound, focusing on its metabolic pathways, interactions with steroidogenic enzymes, and implications in clinical research.

Metabolic Pathways

The metabolism of this compound primarily involves its conversion by the enzyme 11beta-hydroxysteroid dehydrogenase (11betaHSD). This enzyme exists in two isoforms:

  • 11betaHSD1 : Primarily acts as a reductase, converting cortisone to cortisol.
  • 11betaHSD2 : Functions as a dehydrogenase, converting cortisol to cortisone.

In a study involving healthy male participants, d4F was administered to assess the effects of the 11betaHSD inhibitor carbenoxolone. Results showed that carbenoxolone significantly increased plasma concentrations of d4F while decreasing the appearance rate of its metabolite trideuterated cortisol (d3F) . This indicates that d4F can effectively be used to distinguish between the activities of the two isoforms in vivo.

Biological Activity and Clinical Implications

Anti-inflammatory Properties : Glucocorticoids like cortisol are well-known for their anti-inflammatory effects. The use of d4F in clinical settings may provide insights into glucocorticoid therapy's efficacy in conditions characterized by inflammation, such as chronic obstructive pulmonary disease (COPD) and complex regional pain syndrome (CRPS). A systematic review indicated that glucocorticoid treatment led to significant improvements in pain relief and range of motion in CRPS patients .

Pharmacokinetics : The pharmacokinetic profile of d4F is crucial for understanding its therapeutic potential. Studies have shown that the incorporation of deuterium can alter metabolic rates and half-lives compared to non-deuterated counterparts. This property is beneficial for developing long-acting glucocorticoid therapies with reduced side effects .

Table 1: Comparative Analysis of this compound and Cortisol

ParameterThis compoundCortisol
Molecular Weight364.5 g/mol362.5 g/mol
Half-LifeIncreasedStandard ~60-120 min
Metabolic Pathway11betaHSD1/211betaHSD1/2
Anti-inflammatory ActivityHighHigh
Clinical UsePotential in CRPSWidely used

Case Studies

Several case studies have highlighted the potential applications of d4F in clinical settings:

  • Chronic Inflammatory Conditions : In patients with CRPS, treatment with glucocorticoids has shown significant improvement in symptoms. The use of d4F could provide a more effective therapeutic strategy due to its altered pharmacokinetics .
  • Adrenal Insufficiency : Research indicates that glucocorticoids play a critical role in managing adrenal insufficiency. The unique properties of d4F may enhance treatment outcomes by providing more stable hormone levels .

Properties

Molecular Formula

C21H28O5

Molecular Weight

364.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,8,14,15,16-hexahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i10D2,16D,18D

InChI Key

IFOXVSBZLASBJM-BJJKTIQHSA-N

Isomeric SMILES

[2H][C@]12[C@@H](C=CC3=CC(=O)CC[C@@]31C)[C@@H]4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O

Origin of Product

United States

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